molecular formula C8H12N2 B1348819 Dimethyl-(3-methyl-pyridin-2-yl)-amine CAS No. 61713-46-0

Dimethyl-(3-methyl-pyridin-2-yl)-amine

Cat. No.: B1348819
CAS No.: 61713-46-0
M. Wt: 136.19 g/mol
InChI Key: VYZOGOFUXPZLKI-UHFFFAOYSA-N
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Description

Dimethyl-(3-methyl-pyridin-2-yl)-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, features a pyridine ring substituted with a dimethylamino group and a methyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(3-methyl-pyridin-2-yl)-amine typically involves the alkylation of 3-methylpyridine with dimethylamine. One common method is the reaction of 3-methylpyridine with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-(3-methyl-pyridin-2-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dimethyl-(3-methyl-pyridin-2-yl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl-(3-methyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 3-(Hydroxymethyl)pyridine
  • N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
  • 3-(3-Methyl-pyridin-2-yl)-1-pyridin-4-yl-propenone

Comparison: Dimethyl-(3-methyl-pyridin-2-yl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N,N,3-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-4-6-9-8(7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOGOFUXPZLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341304
Record name 2-Pyridinamine, N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61713-46-0
Record name 2-Pyridinamine, N,N,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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